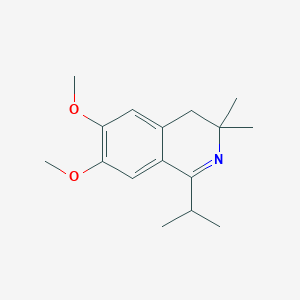
6,7-Dimethoxy-3,3-dimethyl-1-(propan-2-yl)-3,4-dihydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ISOPROPYL-6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLINE is a synthetic organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of an isopropyl group, two methoxy groups, and two methyl groups attached to the isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ISOPROPYL-6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLINE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.
Alkylation: The key step involves the alkylation of the isoquinoline core with isopropyl bromide under basic conditions to introduce the isopropyl group.
Reaction Conditions: The reactions are typically carried out in anhydrous solvents such as acetonitrile or tetrahydrofuran (THF) at elevated temperatures (60-80°C) to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-ISOPROPYL-6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline core to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in the presence of bases or catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
1-ISOPROPYL-6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-ISOPROPYL-6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating the activity of receptors on cell surfaces.
Signal Transduction: Affecting intracellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: Lacks the isopropyl and additional methyl groups.
1-Isopropyl-6,7-dimethoxy-3,4-dihydroisoquinoline: Lacks the two additional methyl groups.
6,7-Dimethoxy-3,4-dihydroisoquinoline: Lacks the isopropyl and methyl groups.
Uniqueness
1-ISOPROPYL-6,7-DIMETHOXY-3,3-DIMETHYL-3,4-DIHYDROISOQUINOLINE is unique due to the presence of both isopropyl and two methyl groups, which confer distinct chemical properties and potential biological activities. These structural features may enhance its stability, reactivity, and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C16H23NO2 |
|---|---|
Molecular Weight |
261.36 g/mol |
IUPAC Name |
6,7-dimethoxy-3,3-dimethyl-1-propan-2-yl-4H-isoquinoline |
InChI |
InChI=1S/C16H23NO2/c1-10(2)15-12-8-14(19-6)13(18-5)7-11(12)9-16(3,4)17-15/h7-8,10H,9H2,1-6H3 |
InChI Key |
RETZWKAIXPOBFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(CC2=CC(=C(C=C21)OC)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















